molecular formula C18H15N3O5S B12597798 N-{5-[(3-Nitrophenyl)sulfamoyl]naphthalen-1-yl}acetamide CAS No. 648899-33-6

N-{5-[(3-Nitrophenyl)sulfamoyl]naphthalen-1-yl}acetamide

Cat. No.: B12597798
CAS No.: 648899-33-6
M. Wt: 385.4 g/mol
InChI Key: MFNPOWNNKVZQHN-UHFFFAOYSA-N
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Description

N-{5-[(3-Nitrophenyl)sulfamoyl]naphthalen-1-yl}acetamide is a naphthalene-derived acetamide compound featuring a sulfamoyl linker at the 5-position of the naphthalene ring, which is substituted with a 3-nitrophenyl group. The acetamide moiety is attached at the 1-position of the naphthalene core.

Properties

CAS No.

648899-33-6

Molecular Formula

C18H15N3O5S

Molecular Weight

385.4 g/mol

IUPAC Name

N-[5-[(3-nitrophenyl)sulfamoyl]naphthalen-1-yl]acetamide

InChI

InChI=1S/C18H15N3O5S/c1-12(22)19-17-9-3-8-16-15(17)7-4-10-18(16)27(25,26)20-13-5-2-6-14(11-13)21(23)24/h2-11,20H,1H3,(H,19,22)

InChI Key

MFNPOWNNKVZQHN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC2=C1C=CC=C2S(=O)(=O)NC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(3-Nitrophenyl)sulfamoyl]naphthalen-1-yl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-nitroaniline with naphthalene-1-sulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(3-Nitrophenyl)sulfamoyl]naphthalen-1-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and strong acids or bases for hydrolysis. The conditions vary depending on the desired reaction, with temperature and solvent choice being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amino derivative, while hydrolysis of the amide bond produces the corresponding carboxylic acid and amine.

Scientific Research Applications

N-{5-[(3-Nitrophenyl)sulfamoyl]naphthalen-1-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{5-[(3-Nitrophenyl)sulfamoyl]naphthalen-1-yl}acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and are often elucidated through molecular docking studies and biochemical assays .

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related acetamide derivatives, focusing on structural motifs , synthetic routes , physicochemical properties , and biological activities .

Structural Comparison
Compound Name Core Structure Key Substituents Reference
N-{5-[(3-Nitrophenyl)sulfamoyl]naphthalen-1-yl}acetamide Naphthalene + acetamide 5-sulfamoyl-3-nitrophenyl N/A
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide Phenyl + acetamide 4-sulfamoyl-2-oxotetrahydrofuran
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(3-nitrophenyl)acetamide (6c) Triazole + acetamide 3-nitrophenyl, naphthyloxy-methyl-triazole
N-(naphthalen-1-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide Naphthalene + tetrazole-thioacetamide Tetrazole-sulfanyl linker, phenyl

Key Observations :

  • The sulfamoyl linker in the target compound distinguishes it from triazole- or tetrazole-linked analogs (e.g., 6c).
  • The 3-nitrophenyl group is shared with compound 6c, which may confer similar electron-withdrawing effects and influence binding interactions.

Key Observations :

  • Sulfamoylation (as in ) is a likely route for synthesizing the target compound.
  • Triazole-linked analogs (e.g., 6c) utilize click chemistry, which offers modularity but differs in linker formation.
Physicochemical Properties
Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) $ ^1 \text{H-NMR} $ (Key Signals) Reference
Target Compound (Inferred) N/A ~1670–1680 (estimated) δ 10.3 (s, NH), 8.1–7.2 (Ar-H) N/A
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide 174–176 1671 δ 10.33 (s, NH), 4.34–4.07 (m, tetrahydrofuran)
Compound 6c N/A 1676 δ 11.02 (s, NH), 8.61 (s, Ar-H)

Key Observations :

  • The acetamide C=O stretch (~1670–1682 cm⁻¹) is consistent across analogs.
  • The 3-nitrophenyl group in 6c and the target compound would show similar $ ^1 \text{H-NMR} $ aromatic signals.

Key Observations :

  • Acetamide derivatives with naphthalene cores (e.g., ) often exhibit enzyme inhibitory activity.
  • The 3-nitrophenyl group may enhance binding to enzyme active sites via nitro group interactions.

Biological Activity

N-{5-[(3-Nitrophenyl)sulfamoyl]naphthalen-1-yl}acetamide, with the CAS number 338966-35-1, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound features a complex structure that combines a naphthalene moiety with a nitrophenyl sulfamoyl group, suggesting a multifaceted mechanism of action. Understanding its biological activity is crucial for evaluating its therapeutic potential, particularly in the context of enzyme inhibition and anticancer effects.

Chemical Structure and Properties

The molecular formula of this compound is C18H15N3O5SC_{18}H_{15}N_{3}O_{5}S, with a molecular weight of approximately 385.4 g/mol. The chemical structure can be depicted as follows:

Chemical Structure

This compound primarily functions as an inhibitor of certain enzymes, particularly carbonic anhydrases (CAs) and protein tyrosine phosphatases (PTPs). These enzymes play critical roles in various physiological processes, including pH regulation and signal transduction.

Inhibition of Carbonic Anhydrases

Recent studies have shown that sulfonamide derivatives can effectively inhibit transmembrane carbonic anhydrases, particularly CA IX and CA XII, which are overexpressed in various cancers. For instance, compounds modified from the sulfonamide structure demonstrated significant inhibitory activity against CA IX with IC50 values ranging from 51.6 to 99.6 nM . This suggests that this compound may exhibit similar properties due to its structural characteristics.

Anticancer Activity

There is growing evidence supporting the anticancer potential of this compound. In vitro studies have indicated that compounds with similar structures can reduce cell viability in cancer cell lines expressing high levels of CA IX under hypoxic conditions . The inhibition of these enzymes may lead to a decrease in tumor growth and metastasis by altering the tumor microenvironment.

Summary of Biological Activities

Activity TypeTarget EnzymeIC50 Value (nM)Reference
Carbonic Anhydrase InhibitionCA IX51.6 - 99.6
Cell Viability ReductionVarious Cancer Cell LinesNot Specified

Case Study 1: Inhibition of Tumor Growth

A study conducted on modified sulfonamide compounds demonstrated their efficacy in inhibiting tumor growth in models expressing high levels of CA IX. The results indicated that these compounds not only reduced cell viability but also reversed the acidification of the tumor microenvironment, enhancing their therapeutic potential against solid tumors .

Case Study 2: Molecular Docking Studies

Molecular docking analyses have been employed to predict the binding affinity of this compound to target enzymes such as PTPs. These studies suggest that the compound could serve as a potent inhibitor due to favorable interactions within the active sites of these enzymes .

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